ethyl 5-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7N3O4
. It has a molecular weight of 185.14 . The compound is white to yellow solid in its physical form .
Synthesis Analysis
The synthesis of ethyl 5-nitro-1H-pyrazole-3-carboxylate and similar compounds has been studied . The synthetic route for the title compound is shown in the Scheme 1 .
Molecular Structure Analysis
The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrazole derivatives, such as ethyl 5-nitro-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
Ethyl 5-nitro-1H-pyrazole-3-carboxylate has a molecular weight of 185.14 . It is a white to yellow solid . The compound is stored at room temperature .
Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, including ethyl 5-nitro-1H-pyrazole-3-carboxylate, have been found to have significant medicinal properties. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Their diverse biological activities have garnered substantial interest from researchers .
Agriculture
In the agricultural sector, pyrazole derivatives have been used due to their herbicidal properties . They can help control the growth of unwanted plants, thus increasing the yield of crops .
Organic Synthesis
Pyrazole derivatives are highly valued in organic synthesis . They serve as versatile frameworks in various sectors of the chemical industry . The synthesis of pyrazole derivatives has been documented extensively, highlighting their significant importance in research and applications .
Eco-friendly Synthesis
The synthesis of pyrazole derivatives can be achieved using eco-friendly methods . For example, the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup .
Photophysical Properties
Pyrazole derivatives have demonstrated exceptional photophysical properties . These properties make them useful in the field of material science .
Industrial Applications
Pyrazole derivatives have high synthetical versatility that allows the obtention of industrially crucial chemicals . They are used as synthetic intermediates in preparing relevant chemicals in various industrial fields .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, often serving as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, due to their structural diversity, can exhibit various modes of action depending on their specific substitutions and the biological targets they interact with .
Biochemical Pathways
It’s worth noting that pyrazole derivatives are often involved in a wide range of biological activities, influencing various biochemical pathways .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can significantly impact the action of a compound .
properties
IUPAC Name |
ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-5(8-7-4)9(11)12/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZJCBTYCCHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361574 | |
Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
CAS RN |
39846-84-9 | |
Record name | Ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39846-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39846-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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